molecular formula C12H13ClN4O2 B8522536 N-(3-Chlorophenyl)-N'-(1,3-dimethyl-4-oxoimidazolidin-2-ylidene)urea CAS No. 58078-79-8

N-(3-Chlorophenyl)-N'-(1,3-dimethyl-4-oxoimidazolidin-2-ylidene)urea

Cat. No. B8522536
Key on ui cas rn: 58078-79-8
M. Wt: 280.71 g/mol
InChI Key: UTEUJYOPYILQQB-UHFFFAOYSA-N
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Patent
US03983135

Procedure details

A mixture of 6.35 g (0.050 mole) of 1,3-dimethyl-2-iminoimidazolidin-4-one, 7.85 g (0.050 mole) of 3-chlorophenylisocyanate and 75 ml of dry tetrahydrofuran is stirred at room temperature for 4 hours. The solution is evaporated in vacuo and the residue is crystallized from acetonitrile. Two recrystallizations from acetonitrile - ether gives pure product, 1-(3-chlorophenyl)-3-(1,3-dimethyl-4-oxo-2-imidazolidinylidene)urea, m.p. 134°-137°C.
Quantity
6.35 g
Type
reactant
Reaction Step One
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:6][C:5](=[O:7])[N:4]([CH3:8])[C:3]1=[NH:9].[Cl:10][C:11]1[CH:12]=[C:13]([N:17]=[C:18]=[O:19])[CH:14]=[CH:15][CH:16]=1>O1CCCC1>[Cl:10][C:11]1[CH:12]=[C:13]([NH:17][C:18]([N:9]=[C:3]2[N:4]([CH3:8])[C:5](=[O:7])[CH2:6][N:2]2[CH3:1])=[O:19])[CH:14]=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
6.35 g
Type
reactant
Smiles
CN1C(N(C(C1)=O)C)=N
Name
Quantity
7.85 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)N=C=O
Name
Quantity
75 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue is crystallized from acetonitrile
CUSTOM
Type
CUSTOM
Details
Two recrystallizations from acetonitrile - ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)NC(=O)N=C1N(CC(N1C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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